Methyl 2-(4-chloropyridin-2-yl)propanoate
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Overview
Description
Methyl 2-(4-chloropyridin-2-yl)propanoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloropyridin-2-yl)propanoate typically involves the esterification of 2-(4-chloropyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloropyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: 2-(4-chloropyridin-2-yl)propanoic acid.
Reduction: 2-(4-chloropyridin-2-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chloropyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom in the pyridine ring can also participate in binding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloropyridin-2-yl)propanoate
- Methyl 2-(3-chloropyridin-2-yl)propanoate
- Methyl 2-(4-bromopyridin-2-yl)propanoate
Uniqueness
Methyl 2-(4-chloropyridin-2-yl)propanoate is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Biological Activity
Methyl 2-(4-chloropyridin-2-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H12ClNO2. The compound features a chloropyridine ring, which is known to influence its biological interactions. The presence of the methyl ester group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
This compound's biological activity is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate signaling pathways involved in disease processes. For instance, compounds with similar structures have been shown to interact with proteins associated with cancer progression, potentially leading to antiproliferative effects against various cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of several human cancer cell lines, including:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
The compound's mechanism involves the induction of apoptosis and cell cycle arrest in these cell lines, which is crucial for its anticancer efficacy .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For example, it has shown potential as a kynurenine 3-monooxygenase (KMO) inhibitor, which is relevant in the context of neurodegenerative diseases and cancer . The inhibition of KMO can lead to increased levels of kynurenine, which has neuroprotective effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. A comparative analysis with similar compounds reveals that modifications in the chloropyridine moiety significantly affect potency and selectivity.
Compound Name | Structure | Notable Features | Biological Activity |
---|---|---|---|
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | Structure | Strong HDAC inhibitory activity | Anticancer |
Methyl 3-(5-chloropyridin-2-yl)propanoate | Structure | Lower cytotoxicity | Moderate activity |
Methyl 3-(4-methoxyphenyl)-3-hydroxypropanoate | Structure | Anti-inflammatory potential | Anti-inflammatory |
This table illustrates how structural variations can lead to different biological profiles, emphasizing the importance of targeted modifications in drug design.
Case Studies
- In Vivo Studies : A study evaluating the pharmacokinetics and pharmacodynamics of this compound demonstrated favorable absorption characteristics and a moderate half-life in animal models. The compound showed protective effects against organ injury during induced pancreatitis, highlighting its therapeutic potential beyond oncology .
- Molecular Docking Studies : Computational studies have suggested that this compound has a high binding affinity for key proteins involved in tumorigenesis. These findings support further exploration into its mechanism of action at the molecular level.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(4-chloropyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3 |
InChI Key |
SWMGTUJXPOZGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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